5-Cyanotryptamine
Overview
Description
5-Cyanotryptamine is a derivative of tryptamine, characterized by the presence of a cyano group (-CN) at the 5-position of the indole ring. Tryptamine itself is an indolamine metabolite of the essential amino acid tryptophan and is known for its role in various biological processes, including neurotransmission. The addition of the cyano group to the tryptamine structure imparts unique chemical properties to this compound, making it a compound of interest in various fields of scientific research.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
5-Cyanotryptamine, a derivative of tryptophan, primarily targets the 5-Hydroxytryptamine (5-HT) receptors , also known as serotonin receptors . These receptors are a group of G protein-coupled receptors and ligand-gated ion channels found in the central and peripheral nervous systems . They play a key role in the neurotransmission of serotonin, a neurotransmitter that has been implicated in a range of physiological processes and neuropsychiatric disorders .
Mode of Action
This compound interacts with its targets, the 5-HT receptors, by binding to them and inducing a conformational change . This interaction triggers a cascade of intracellular events, leading to the activation or inhibition of various downstream signaling pathways . The specific mode of action can vary depending on the subtype of the 5-HT receptor that this compound interacts with .
Biochemical Pathways
Upon binding to the 5-HT receptors, this compound can influence several biochemical pathways. Serotonin, from which this compound is derived, is known to affect cellular processes by binding to a large family of membrane-bound 5-HT receptors . By coupling to Gα i, Gα q/11, or Gα s, the 5-HT receptors are able to exert their influence on several biochemical pathways that are much further downstream .
Pharmacokinetics
It’s worth noting that the serotonin transporter (sert) is responsible for the reuptake of free 5-ht in the synaptic cleft . This mechanism is exploited by selective serotonin reuptake inhibitors (SSRIs), which are typically used as antidepressants or anxiolytic therapy .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of physiological processes influenced by serotonin and its receptors . These effects can include changes in neuronal signaling, gut motility, secretion, inflammation, sensation, and epithelial development .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, cyanobacterial growth and the regulation of cyanotoxin production can be influenced by a host of environmental factors .
Biochemical Analysis
Biochemical Properties
5-Cyanotryptamine interacts with various enzymes, proteins, and other biomolecules. It is a white or light yellow crystalline solid that is soluble in water and some organic solvents . It can be used as an intermediate in the synthesis of neurotransmitters for research into neuro-transmission and brain chemistry .
Cellular Effects
It is known that serotonin, a structurally similar compound, can activate trace amine-associated receptors expressed in the mammalian brain, regulating the activity of dopaminergic, serotonergic, and glutamatergic systems .
Molecular Mechanism
Serotonin, a structurally similar compound, is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the synthesis of this compound involves chemical reactions with precursors and cyanide reagents .
Metabolic Pathways
This compound is likely involved in metabolic pathways similar to those of serotonin, given their structural similarity. Serotonin is a metabolite of tryptophan and is involved in various physiological processes, including apoptosis, mitochondrial biogenesis, cell proliferation, and migration .
Transport and Distribution
Serotonin, a structurally similar compound, is synthesized both centrally and systemically, with fourteen structurally and functionally distinct receptor subtypes identified for serotonin .
Subcellular Localization
Serotonin receptors, which may interact with this compound due to their structural similarity, have been found in various subcellular locations, including the primary cilium .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyanotryptamine typically involves the introduction of the cyano group to the tryptamine structure. One common method is the reaction of tryptamine with cyanogen bromide (BrCN) under basic conditions. The reaction proceeds as follows: [ \text{Tryptamine} + \text{BrCN} \rightarrow \text{this compound} + \text{HBr} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Cyanotryptamine undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, H2 with a catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: 5-Aminotryptamine.
Substitution: Various substituted tryptamine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Cyanotryptamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe to study the function of tryptamine derivatives in biological systems, particularly in neurotransmission and receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Tryptamine: The parent compound, lacking the cyano group.
5-Hydroxytryptamine (Serotonin): A hydroxylated derivative of tryptamine, known for its role as a neurotransmitter.
5-Methoxytryptamine: A methoxylated derivative with distinct pharmacological properties.
Uniqueness of 5-Cyanotryptamine: The presence of the cyano group at the 5-position of the indole ring distinguishes this compound from other tryptamine derivatives. This modification imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(2-aminoethyl)-1H-indole-5-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-4-3-9-7-14-11-2-1-8(6-13)5-10(9)11/h1-2,5,7,14H,3-4,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEZIGVQPDFDQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=CN2)CCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00275635 | |
Record name | 5-Cyanotryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00275635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46276-24-8 | |
Record name | 5-Cyanotryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00275635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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